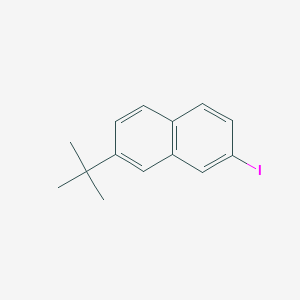
2-tert-Butyl-7-iodonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-7-iodonaphthalene is an organic compound with the molecular formula C14H15I. It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 7 are replaced by a tert-butyl group and an iodine atom, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-7-iodonaphthalene typically involves the iodination of 2-tert-butyl naphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the 7-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-7-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form different derivatives.
Reduction Reactions: The iodine atom can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, oxidized derivatives, and hydrogenated compounds. These products have diverse applications in chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-7-iodonaphthalene is used in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-7-iodonaphthalene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butyl-6-iodonaphthalene
- 2-tert-Butyl-8-iodonaphthalene
- 2-tert-Butyl-7-bromonaphthalene
Uniqueness
2-tert-Butyl-7-iodonaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bulky tert-butyl group and a reactive iodine atom makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
648933-96-4 |
|---|---|
Molekularformel |
C14H15I |
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
2-tert-butyl-7-iodonaphthalene |
InChI |
InChI=1S/C14H15I/c1-14(2,3)12-6-4-10-5-7-13(15)9-11(10)8-12/h4-9H,1-3H3 |
InChI-Schlüssel |
GRWIIVMYPRPMQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


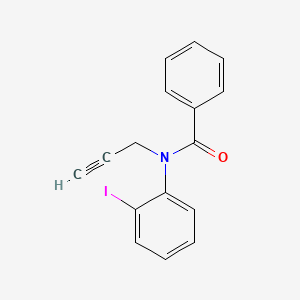
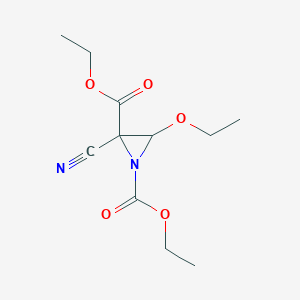
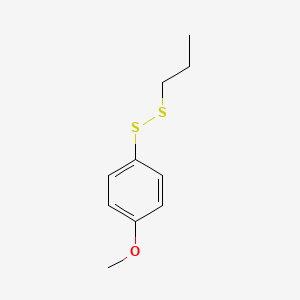
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
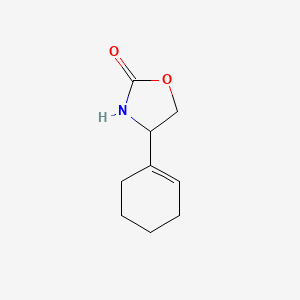
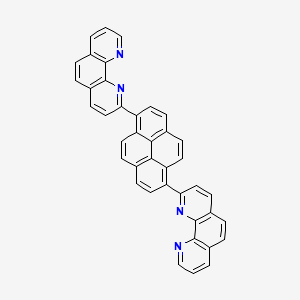
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
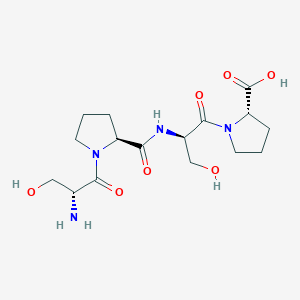
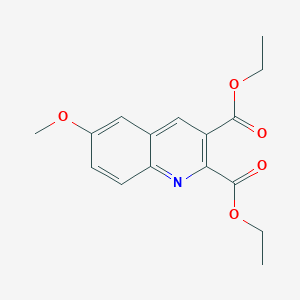
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)
![1-[3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12602364.png)

![Phenol, 3-[2-(aminomethyl)cyclohexyl]-](/img/structure/B12602375.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
